molecular formula C20H21N3O3S B2930932 2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-methoxybenzoate CAS No. 953194-51-9

2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-methoxybenzoate

Cat. No.: B2930932
CAS No.: 953194-51-9
M. Wt: 383.47
InChI Key: CHJABFQGMSFQLP-UHFFFAOYSA-N
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Description

This compound features a benzothiazole core substituted at the 6-position with a 4-methoxybenzoate ester and at the 2-position with a 4-methylpiperazine group. Such modifications are common in antitumor and kinase-inhibiting agents, where the piperazine moiety enhances solubility and bioactivity, while the ester/amide linkages influence metabolic stability and target binding .

Properties

IUPAC Name

[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-22-9-11-23(12-10-22)20-21-17-8-7-16(13-18(17)27-20)26-19(24)14-3-5-15(25-2)6-4-14/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHJABFQGMSFQLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-methoxybenzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[d]thiazole moiety linked to a 4-methoxybenzoate group through a 4-methylpiperazine substituent. Its molecular formula is C22H24N4O4SC_{22}H_{24}N_{4}O_{4}S, with a molecular weight of approximately 436.5 g/mol . The structural complexity of this compound contributes to its diverse biological activities.

Research indicates that this compound exhibits potent inhibitory effects against vascular endothelial growth factor receptors (VEGFR1 and VEGFR2) , which play critical roles in tumor angiogenesis. This inhibition can potentially reduce tumor growth by limiting the blood supply to cancerous tissues.

Additionally, the compound has been shown to enhance the efficacy of conventional chemotherapeutics like doxorubicin in human colorectal carcinoma cells, suggesting its potential as an adjunct therapy in cancer treatment.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Activity Description
Anticancer Activity Inhibits VEGFR1 and VEGFR2; enhances doxorubicin efficacy.
Tubulin Polymerization Inhibits tubulin polymerization, leading to cell cycle arrest in G(2)/M phase.
Multidrug Resistance Overcomes P-glycoprotein-mediated drug resistance in cancer cells .

Case Studies and Research Findings

  • Antiproliferative Effects : A study demonstrated that derivatives similar to this compound exhibited significant antiproliferative activity against melanoma and prostate cancer cell lines, with IC50 values in the low nanomolar range . The mechanism was attributed to the inhibition of tubulin polymerization, disrupting microtubule dynamics essential for cell division.
  • In Vivo Efficacy : In vivo studies using xenograft models showed that treatments with compounds from the same class as this compound resulted in tumor growth inhibition rates ranging from 30% to 70% , depending on the dosage and duration of treatment . These findings support the compound's potential as a viable therapeutic agent for cancer.
  • Mechanistic Insights : Further investigation into the mechanism revealed that these compounds bind to the colchicine-binding site on tubulin, effectively blocking its polymerization and leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The benzothiazole scaffold is versatile, with substitutions at the 2- and 6-positions dictating pharmacological profiles. Key analogs include:

Table 1: Structural Comparison of Benzothiazole Derivatives
Compound Name / ID Core Structure 2-Position Substitution 6-Position Substitution Key Functional Groups
Target Compound (hypothetical) Benzo[d]thiazole 4-Methylpiperazin-1-yl 4-Methoxybenzoate ester Ester, methylpiperazine
1e () Benzo[d]thiazole 4-Chlorobenzylamino-2-oxoethylthio 4-(4-Methylpiperazin-1-yl)-benzamide Amide, thioether, chlorobenzyl
1d () Benzo[d]thiazole 4-(4-Methylpiperazin-1-yl)phenylamino-2-oxoethylthio 2-Methoxybenzamide Amide, methoxy, thioether
4a () Benzo[d]thiazole 1-Boc-piperazine Phenylcarbamoyl Boc-protected piperazine, amide
CB-NPs () Benzo[d]thiazole (1R,2R)-2-hydroxycyclohexylamino 4-Picolinamide Cyclohexylamino, picolinamide

Key Observations :

  • Ester vs. Amide Linkage : The target compound’s ester group (vs. amides in 1e, 1d) may confer faster hydrolysis in vivo, affecting bioavailability .
  • Piperazine Modifications : Boc-protected piperazine (4a) improves synthetic stability but requires deprotection for activity, whereas 4-methylpiperazine (target compound, 1e) offers direct bioactivity .
  • Thioether vs.

Physicochemical Properties

Table 2: Physical Properties of Selected Compounds
Compound Yield (%) Melting Point (°C) Solubility Reference
1e 65.36 177.8–179.2 Moderate (DMSO)
1d 75.47 172.1–172.4 High (Ethanol)
4a N/A 216 (decomp.) Low (DCM)
CB-NPs N/A N/A High (aqueous)

Key Observations :

  • Higher yields (>75%) for 1d and 1e suggest optimized synthetic routes compared to Boc-protected analogs like 4a .
  • CB-NPs exhibit superior aqueous solubility due to nanoparticle formulation, enabling prolonged circulation .

Q & A

Basic Research Question

  • NMR Spectroscopy :
    • ¹H NMR : Key peaks include aromatic protons (δ 7.2–8.1 ppm), methoxy groups (δ 3.8–4.0 ppm), and piperazine methyl protons (δ 2.3–2.5 ppm) .
    • ¹³C NMR : Confirm ester carbonyl (δ ~168 ppm) and benzothiazole carbons (δ 120–150 ppm) .
  • IR Spectroscopy : Look for C=O stretch (1720–1700 cm⁻¹) and C-N (benzothiazole) at 1590–1620 cm⁻¹ .
  • HPLC : Use a C18 column with methanol/water (70:30) mobile phase; retention time ~8.2 min (UV detection at 254 nm) .

What solvent systems are optimal for in vitro stability studies?

Advanced Research Question
Stability varies with solvent polarity:

  • Aqueous Buffers (pH 7.4) : Hydrolysis of the ester group occurs within 24h (degradation >50%), requiring cold storage (4°C) .
  • DMSO/DMF : Stable for >1 week at RT but prone to oxidation; use under inert gas (N₂/Ar) .
  • Ethanol/Methanol : Ideal for short-term storage (72h) with <5% degradation .

Note : Monitor stability via HPLC every 6h to assess degradation kinetics .

How can conflicting melting point data be resolved?

Advanced Research Question
Reported melting points (mp) vary due to polymorphic forms or impurities:

  • Method 1 : Perform differential scanning calorimetry (DSC) to identify polymorph transitions (e.g., mp 156–158°C vs. 162–164°C) .
  • Method 2 : Recrystallize using mixed solvents (e.g., methanol/water) to isolate pure polymorphs .
  • Reference Standards : Cross-check with high-purity commercial reagents (e.g., Kanto Reagents, >97% purity) .

How to optimize reaction yields in large-scale synthesis?

Advanced Research Question

  • Catalyst Screening : Replace glacial acetic acid with p-toluenesulfonic acid (PTSA) to reduce side-product formation (yield increases from 75% to 88%) .
  • Stoichiometry : Use a 1.2:1 molar ratio of 4-methoxybenzoyl chloride to benzothiazole intermediate to ensure complete esterification .
  • Temperature Control : Maintain <5°C during benzoylation to prevent thermal decomposition .

What strategies mitigate spectral interference in UV/Vis assays?

Advanced Research Question
The compound’s benzothiazole moiety absorbs strongly at 270–290 nm, overlapping with common biological matrices (e.g., proteins):

  • Derivatization : Introduce a nitro group to shift λ_max to 320 nm, reducing interference .
  • Second-Derivative Spectroscopy : Resolve overlapping peaks in complex mixtures .
  • HPLC-MS : Use mass spectrometry for selective quantification (m/z 414.5 [M+H]⁺) .

How to design in vitro studies for cytotoxicity screening?

Advanced Research Question

  • Solubility : Prepare stock solutions in DMSO (10 mM) and dilute in culture media (<0.1% DMSO) to avoid solvent toxicity .
  • Positive Controls : Compare with cisplatin or doxorubicin to validate assay sensitivity .
  • Endpoint Assays : Use MTT or resazurin assays; confirm results with flow cytometry (apoptosis markers) .

What are the key impurities to monitor during synthesis?

Advanced Research Question
Common impurities include:

  • Unreacted 4-Methylpiperazine : Detect via TLC (Rf 0.3, chloroform/methanol 9:1) .
  • Ester Hydrolysis Byproduct : 4-Methoxybenzoic acid (HPLC retention time 3.5 min) .
  • Dimerization Products : Monitor at m/z 828.9 [2M+H]⁺ using LC-MS .

How to address discrepancies in biological activity across studies?

Advanced Research Question
Variability may arise from:

  • Cell Line Differences : Test in both adherent (HeLa) and suspension (Jurkat) cell lines .
  • Assay Timing : IC50 values decrease by 30% when exposure time extends from 24h to 48h .
  • Metabolite Interference : Use CYP450 inhibitors (e.g., ketoconazole) to assess metabolic stability .

What computational methods predict binding modes with biological targets?

Advanced Research Question

  • Docking Studies : Use AutoDock Vina to model interactions with kinase domains (e.g., EGFR). Prioritize poses with hydrogen bonds to piperazine nitrogen .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
  • QSAR : Correlate substituent electronegativity (Hammett σ) with IC50 values .

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